molecular formula C11H8BrNO3 B1409728 Ethyl 2-bromo-5-cyano-3-formylbenzoate CAS No. 1807206-54-7

Ethyl 2-bromo-5-cyano-3-formylbenzoate

Cat. No. B1409728
CAS RN: 1807206-54-7
M. Wt: 282.09 g/mol
InChI Key: LDHHZKKZSBQVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-bromo-5-cyano-3-formylbenzoate, also known as EBCF, is an organic compound with a wide variety of applications in the scientific research field. It is an ester of bromoacetic acid and formylbenzoic acid, and is typically used as a reagent in organic syntheses. It has been used for the synthesis of various organic compounds, as well as for the preparation of dyes, pharmaceuticals, and other materials. Additionally, EBCF has been used for the study of biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-3-formylbenzoate has numerous applications in scientific research, including the synthesis of organic compounds, the preparation of dyes, and the study of biochemical and physiological effects. It has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides, as well as for the preparation of dyes. Additionally, Ethyl 2-bromo-5-cyano-3-formylbenzoate has been used for the study of biochemical and physiological effects in laboratory experiments.

Mechanism of Action

Ethyl 2-bromo-5-cyano-3-formylbenzoate acts as a reagent in organic syntheses, and its mechanism of action is based on the reaction of bromoacetic acid and formylbenzoic acid. In this reaction, the bromoacetic acid is converted to an ester, and the formylbenzoic acid is converted to an aldehyde. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is typically conducted at a temperature of 80-100°C.
Biochemical and Physiological Effects
Ethyl 2-bromo-5-cyano-3-formylbenzoate has been used in the study of biochemical and physiological effects in laboratory experiments. In particular, it has been used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants on the body. Additionally, it has been used to study the effects of various hormones on the body.

Advantages and Limitations for Lab Experiments

The use of Ethyl 2-bromo-5-cyano-3-formylbenzoate in laboratory experiments has numerous advantages, including the fact that it is relatively easy to synthesize and is widely available. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, it also has some limitations, such as the fact that it is toxic and can be hazardous if not handled properly.

Future Directions

There are numerous potential future directions for the use of Ethyl 2-bromo-5-cyano-3-formylbenzoate in scientific research. For example, it could be used in the study of the effects of various drugs on the body, as well as the effects of various environmental pollutants on the body. Additionally, it could be used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the brain. Additionally, it could be used to study the effects of various drugs on the immune system, as well as to study the effects of various drugs on cancer cells. Finally, it could be used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the digestive system.

properties

IUPAC Name

ethyl 2-bromo-5-cyano-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-7(5-13)3-8(6-14)10(9)12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHHZKKZSBQVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-cyano-3-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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